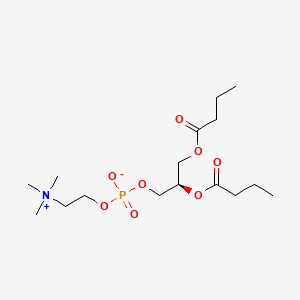
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- is a natural product found in Streptomyces cinnamonensis with data available.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of derivatives related to phenazinecarboxylic acid, exploring their antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids and demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Photocatalytic Applications
Phenazine derivatives have been investigated for their photocatalytic properties, particularly in the degradation of organic dyes. Coordination complexes based on phenazine units have shown promising results in the photocatalytic degradation of methyl violet dye, highlighting their potential in environmental remediation applications (Lu et al., 2021).
Fungicidal Activity and Phloem Mobility
Phenazine-1-carboxylic acid (PCA) and its derivatives have been evaluated for their fungicidal activity and phloem mobility. Some PCA derivatives conjugated with amino acids showed enhanced fungicidal activities against Rhizoctonia solani compared to PCA itself, although their phloem mobility in plants was limited, indicating challenges in systemic application (Niu et al., 2017).
Bioactive Metabolites from Co-Cultivation
The co-cultivation of two sponge-associated actinomycetes led to the induction of phenazine-derived compounds with antibacterial and antibiofilm properties. These findings suggest the potential of microbial co-cultivation as a method for discovering new antimicrobial agents (Hifnawy et al., 2020).
Environmental Biodegradation
Studies on the environmental fate of phenazine-1-carboxylic acid revealed that certain bacterial species can use it as a carbon and nitrogen source, degrading it through specific dioxygenase enzymes. This research contributes to understanding the biodegradation pathways of phenazine derivatives in the environment (Zhao et al., 2017).
Propriétés
Numéro CAS |
85223-60-5 |
|---|---|
Nom du produit |
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- |
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
6-(3-methylbut-2-enyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)19-15-8-4-6-13(18(21)22)17(15)20-14/h3-9H,10H2,1-2H3,(H,21,22) |
Clé InChI |
CVDTVMVFBZCMRF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
SMILES canonique |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
Synonymes |
6-(3-methyl-2-butenyl)-1-phenazinecarboxylic acid 6-MBPC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)


![[(1r)-1-Aminoethyl]phosphonic acid](/img/structure/B1195540.png)
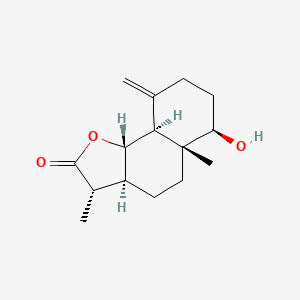
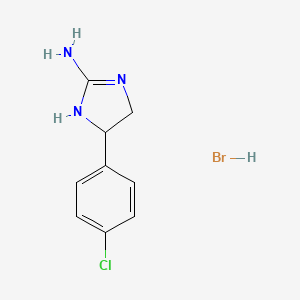

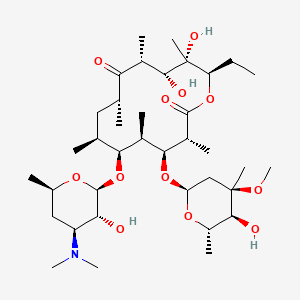
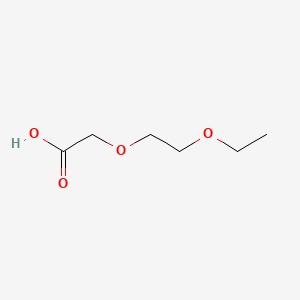
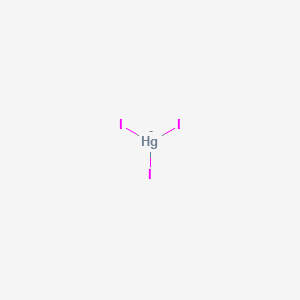

![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)

